(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide
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Overview
Description
(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a substituted ethene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide typically involves the following steps:
Formation of the Ethene Backbone: The ethene backbone can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a sulfonyl chloride intermediate, which reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Wittig Reaction: Utilizing large reactors to carry out the Wittig reaction under controlled conditions.
Sulfonylation Process: Employing sulfonyl chloride and amine in a continuous flow reactor to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction of the ethene group can yield the corresponding alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alkanes: From reduction reactions.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of sulfonamide-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism by which (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: It can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide: A similar compound lacking the (E)-configuration.
N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethane-1-sulfonamide: A saturated analog of the compound.
Uniqueness: (E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide is unique due to its (E)-configuration, which can influence its reactivity and interaction with biological targets. The presence of the ethene moiety also imparts distinct chemical properties compared to its saturated analogs.
Properties
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-15(2)19-10-8-17(9-11-19)12-13-23(21,22)20-14-18-6-4-16(3)5-7-18/h4-13,15,20H,14H2,1-3H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZCWFORUDAGRE-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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